molecular formula C14H9Cl2N3S B182811 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 92151-02-5

5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B182811
CAS RN: 92151-02-5
M. Wt: 322.2 g/mol
InChI Key: FZHHEYHBLWXVLF-UHFFFAOYSA-N
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Description

The compound “5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles, which are heterocyclic compounds containing a 1,2,4-triazole ring. This ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The compound also contains phenyl groups (ring structures derived from benzene) and a thiol group (an organosulfur compound that contains a carbon-bonded sulfhydryl group).


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods. These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present in the molecule. For instance, the thiol group might be prone to oxidation, and the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, stability, etc., can be determined experimentally or predicted using computational methods .

Scientific Research Applications

  • Antifungal Activity

    • Field : Biochemistry and Pharmacology .
    • Application : The compound is used in the synthesis of novel pyridazine derivatives, which have shown good antifungal activities against G. zeae, F. oxysporum and C. mandshurica .
    • Method : The pyridazine derivatives were prepared from mucochloric acid and benzene .
    • Results : Some of the synthesized compounds displayed good antifungal activities in preliminary antifungal activity tests .
  • Pharmaceutical Research

    • Field : Pharmaceutical Research .
    • Application : The compound “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” is used in pharmaceutical research .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .
  • Pharmaceutical Research

    • Field : Pharmaceutical Research .
    • Application : The compound “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” is used in pharmaceutical research .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .
  • Biocatalysis in Drug Synthesis

    • Field : Applied Biochemistry and Biotechnology .
    • Application : Biocatalysis has a tremendous potential for the bioconversion of synthetic chemicals into drugs with high enantio-, chemo-, and regio-selectivities . This can be relevant to the synthesis of chiral drug intermediates, including potentially those involving “5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol”.
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .
  • Chemical Analysis

    • Field : Analytical Chemistry .
    • Application : Alkylphenols, which could potentially include derivatives of “5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol”, are used in a broad range of applications, from processing wood and metals, to use as emulsifiers in polymerization, and even as solvents for flavorings .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .
  • Military Textile Manufacturing

    • Field : Material Science .
    • Application : A similar compound, “4–(2,4–dichlorophenyl)–6–oxo–2–thioxohexahydropyrimidine–5–carbonitrile”, was used in the nucleation of Carbon quantum dots (CQDs) for the manufacturing of potential military textiles .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .

Safety And Hazards

The safety and hazards associated with this compound would be determined by toxicological studies. These studies might involve assessing the compound’s effects on cells in vitro or in animal models .

Future Directions

Future research on this compound could involve further studies to elucidate its properties, potential uses, and safety profile. This could include experimental studies, computational studies, and possibly clinical trials if the compound is a drug candidate .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S/c15-9-6-7-11(12(16)8-9)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h1-8H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHHEYHBLWXVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353469
Record name 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

92151-02-5
Record name 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

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